Trimethylamine cyanoborane
Description
Properties
CAS No. |
30353-61-8 |
|---|---|
Molecular Formula |
C4H9BN2 |
Molecular Weight |
95.94 g/mol |
InChI |
InChI=1S/C3H9N.CBN/c1-4(2)3;2-1-3/h1-3H3; |
InChI Key |
GXLLTCMJNRWQEN-UHFFFAOYSA-N |
SMILES |
[B]C#N.CN(C)C |
Canonical SMILES |
[B]C#N.CN(C)C |
Synonyms |
trimethylamine cyanoborane trimethylamine cyanoborane (10B) |
Origin of Product |
United States |
Synthetic Methodologies for Trimethylamine Cyanoborane and Its Analogues
Establishment of Fundamental Synthetic Routes to Trimethylamine (B31210) Cyanoborane
The initial synthesis of trimethylamine cyanoborane and related amine cyanoboranes has been achieved through several foundational chemical pathways. These methods primarily rely on the reactivity of cyanoborohydride precursors or the principles of Lewis acid-base chemistry.
A prominent method for synthesizing amine cyanoboranes involves the use of sodium cyanoborohydride (NaBH₃CN). google.comwikipedia.org This reagent, a milder reducing agent than sodium borohydride (B1222165), can react with various electrophiles and serves as a precursor for the cyanoborane moiety. sigmaaldrich.com One established general method involves the reaction of amine boranes with sodium cyanoborohydride. acs.org
The formation of this compound is a classic example of a Lewis acid-base adduct. In this molecule, trimethylamine (Me₃N) acts as the Lewis base, donating its lone pair of electrons, while the cyanoborane (BH₂CN) fragment serves as the Lewis acid. The direct reaction between diborane (B8814927) (B₂H₆) and trimethylamine results in the symmetrical cleavage of the diborane dimer to form the stable trimethylamine-borane adduct (Me₃NBH₃). energy.gov This principle extends to the formation of cyanoborane adducts.
A common synthetic strategy involves a Lewis acid or base exchange reaction. nih.gov For instance, a pre-formed tertiary amine-cyanoborane complex can serve as a borane (B79455) donor to another amine. nih.gov This is exemplified by the preparation of quinuclidine-cyanoborane from trimethylamine-cyanoborane through a base displacement reaction, highlighting the utility of this compound as a transfer agent for the cyanoborane group. researchgate.net The direct combination of trimethylamine with borane-THF (a source of BH₃) in the presence of sodium cyanide also provides a pathway to the adduct. wikipedia.org
Advanced Functionalization via C-Lithiation Strategies
A significant advancement in the chemistry of this compound is the development of C-lithiation strategies. This approach allows for the direct functionalization of one of the methyl groups attached to the nitrogen atom, opening pathways to a wide array of previously inaccessible analogues. The cyanoborane group is crucial as it facilitates the selective deprotonation of the adjacent methyl group. rsc.org
The C-lithiation of this compound is readily achieved by treating the compound with a strong base, typically sec-butyllithium (B1581126) (s-BuLi), in a solvent like tetrahydrofuran (B95107) (THF). acs.orgacs.org The use of 1.5 equivalents of s-BuLi has been found to be effective for the deprotonation, which occurs at one of the N-methyl groups to generate a C-lithiated intermediate, Li⁺[CH₂N(Me)₂BH₂CN]⁻. acs.orgacs.org This nucleophilic intermediate can then react with various alkyl halide electrophiles to form new carbon-carbon bonds, leading to the elongation of the alkyl chain on the nitrogen atom. researchgate.netscispace.com This method provides a direct route to various C-alkylated amine cyanoboranes in high yields. acs.orgacs.org
Table 1: Examples of Alkylation Reactions of C-Lithiated this compound
| Electrophile (Alkyl Iodide) | Product | Yield (%) |
|---|---|---|
| Iodomethane | Dimethylethylamine Cyanoborane | 80 acs.org |
| Iodoethane | Diethylmethylamine Cyanoborane | N/A |
| 1-Iodopropane | Methylpropyl-dimethylamine Cyanoborane | N/A |
| 1-Iodobutane | Butyldimethylamine Cyanoborane | N/A |
| Allyl Bromide | Allyldimethylamine Cyanoborane | High acs.orgacs.org |
| Bromo-trimethylsilane | Trimethylsilylmethyldimethylamine Cyanoborane | High acs.orgacs.org |
Note: "N/A" indicates data not available in the provided search context.
The C-lithiated intermediate derived from this compound also reacts efficiently with carbonyl-containing electrophiles, such as aldehydes and ketones. acs.orgacs.org This reaction pathway is valuable for introducing hydroxyl-functionalized side chains, thereby increasing the polarity and modifying the properties of the resulting amine cyanoborane analogues. researchgate.net The reaction involves the nucleophilic attack of the lithiated carbon on the electrophilic carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. This method has been used to prepare a series of β-hydroxyamine cyanoboranes. researchgate.net
Table 2: Reactions of C-Lithiated this compound with Carbonyl Compounds
| Electrophile | Product | Yield (%) |
|---|---|---|
| Benzaldehyde (B42025) | (2-Hydroxy-2-phenylethyl)dimethylamine Cyanoborane | High acs.orgacs.org |
| Acetone (B3395972) | (2-Hydroxy-2-methylpropyl)dimethylamine Cyanoborane | High acs.orgacs.org |
| Cyclohexanone | (1-(Dimethylaminomethyl)cyclohexyl)methanol Cyanoborane | High acs.orgacs.org |
| Various long-chain aldehydes | β-hydroxylalkyldimethylamine cyanoboranes | N/A researchgate.net |
| Various long-chain ketones | β-hydroxylalkyldimethylamine cyanoboranes | N/A researchgate.net |
Note: "N/A" indicates data not available in the provided search context. "High" indicates yields reported as high or excellent in the source material. acs.orgacs.org
The control of regioselectivity is a critical aspect of functionalizing this compound. The inherent reactivity of the molecule allows for selective reactions at different sites depending on the reagents and conditions employed.
The C-lithiation strategy itself is a highly regioselective process. The presence of the electron-withdrawing cyanoborane group acidifies the α-protons on the adjacent N-methyl groups, facilitating their selective deprotonation by a strong, non-nucleophilic base like s-BuLi. acs.orgrsc.orgacs.org This leads exclusively to C-functionalization, as the base abstracts a proton from a methyl group rather than attacking the boron or cyano group.
Interestingly, altering the substrate can shift the site of lithiation. For example, when the monobromo derivative of this compound (Me₃NBHBrCN) is treated with n-butyllithium (n-BuLi), lithiation does not occur at the carbon atom. Instead, the reaction produces a B-lithiated intermediate, Li⁺[Me₃NBHCN]⁻, through bromine-lithium exchange. researchgate.net This demonstrates that the substituent on the boron atom plays a crucial role in directing the regiochemical outcome of the metallation reaction, providing a method to selectively functionalize the boron center instead of the carbon side chain.
Synthesis of Halogenated this compound Derivatives
The introduction of halogen atoms to the boron center of this compound significantly modifies its chemical reactivity and properties, opening avenues for further functionalization. Methodologies for achieving this transformation include direct halogenation and, to a lesser extent, halogen-exchange reactions.
Direct Halogenation at the Boron Center
The direct reaction of amine- and phosphine-dihydrocyanoboranes with halogens such as bromine can lead to the formation of monobromo and dibromo derivatives. researchgate.net Specifically, a series of monobromo derivatives of amine cyanoboranes (A:BHBrCN) and dibromo derivatives (A:BBr2CN) have been successfully prepared. researchgate.net For instance, the reaction of this compound with bromine can yield trimethylamine monobromocyanoborane and trimethylamine dibromocyanoborane. researchgate.netresearchgate.net The molecular structures of both trimethylamine dibromocyanoborane and triethylamine (B128534) dibromocyanoborane have been confirmed using X-ray crystallography. researchgate.net
The halogenation process can also be achieved using hydrogen halides. thieme-connect.de While direct action of halogens on borane-amine complexes is a viable route to haloborane-amine complexes, the use of hydrogen halides presents an alternative, albeit sometimes lower-yielding, method for preparing monochloro derivatives. thieme-connect.de
The nature of the amine ligand can influence the mechanism of halogenation. The presence of a proton on the nitrogen atom appears to be a significant factor in the halogenation mechanism of such cyanoboranes. researchgate.net
Halogen-Exchange Methodologies for Boron-Substituted Analogues
The synthesis of amine fluorocyanoboranes has been accomplished through a halogen-exchange reaction. This method involves reacting the corresponding amine bromocyanoboranes with silver fluoride (B91410) (AgF). researchgate.net This demonstrates the utility of a bromo- to fluoro-exchange at the boron center for accessing specific halogenated analogues that may be difficult to obtain through direct fluorination.
Synthetic Pathways to Diboron (B99234) (4) Compounds Derived from Amine Cyanoboranes
A novel approach to the synthesis of diborane(4) (B1213185) derivatives originates from the coupling of amine monobromocyanoboranes. researchgate.netresearchgate.net This method represents the first examples of diborane(4) compounds derived from amine cyanoboranes. researchgate.net
The key step involves the lithiation of a monobromo derivative of an amine cyanoborane. For example, treatment of trimethylamine monobromocyanoborane with n-butyllithium does not result in C-lithiation at the methyl group, but rather B-lithiation, forming the intermediate Li+[Me3NBHCN]−. researchgate.netresearchgate.net This B-lithiated intermediate can then undergo a coupling reaction. researchgate.netresearchgate.net When this intermediate is allowed to react for an extended period (16 hours), it couples with the un-lithiated trimethylamine monobromocyanoborane present in the reaction mixture to form the diborane(4) derivative as a 2LiBr complex. researchgate.netresearchgate.net The same outcome is achieved if one equivalent of trimethylamine monobromocyanoborane is added to the reaction mixture one hour after the initial lithiation. researchgate.netresearchgate.net This procedure has been successfully applied to synthesize novel diborane(4) derivatives of various amine cyanoboranes. researchgate.net
It is noteworthy that the synthesis of diboron compounds can generally proceed through two main pathways: reductive coupling of monoboron derivatives to form a boron-boron bond, or reactions involving compounds that already possess a preformed B2 fragment. researchgate.net The methodology starting from amine monobromocyanoboranes falls into the former category. researchgate.net
Synthesis of Heteroatom-Modified this compound Analogues
The versatility of this compound and its analogues extends to modifications involving other heteroatoms, either through exchange of the amine ligand or by derivatization to form conjugates with biologically relevant molecules like nucleosides.
Amine Exchange Reactions with Phosphine (B1218219) Cyanoboranes
Lewis acid exchange reactions provide a general route for the synthesis of various amine-borane derivatives. nih.govresearchgate.net In this context, a tertiary amine- or phosphine-cyano- or carboxyborane can be prepared first to act as a borane donor. nih.govresearchgate.net For instance, phosphine cyanoboranes can be prepared by reacting sodium cyanoborohydride with a phosphine like triphenylphosphine (B44618). scispace.com These phosphine cyanoboranes can then undergo an amine exchange reaction to yield the desired amine cyanoborane. scispace.com
A general procedure for exchange reactions has been described using N-methylmorpholine-borane derivatives with various organic bases, including phosphines and phosphites, to produce the corresponding borane adducts in good to excellent yields. researchgate.net This highlights the feasibility of exchanging the amine ligand in an amine cyanoborane with a phosphine, or vice-versa, to generate a diverse range of heteroatom-modified analogues.
Derivatization Strategies for Nucleoside Conjugates Incorporating Cyanoborane Moieties
Cyanoborane adducts of nucleosides represent a significant class of modified biomolecules with potential therapeutic applications. acs.orgresearchgate.net The synthesis of N7-cyanoborane-2'-deoxyguanosine is a key example of such a derivatization. acs.org
A significant challenge in the synthesis of these conjugates is the incompatibility of the cyanoborane moiety with certain standard protecting groups used in oligonucleotide synthesis. acs.org For instance, the use of the dimethoxytrityl (DMT) group for 5'-hydroxyl protection of a nucleoside leads to partial deboronation upon its removal or addition. acs.org This has necessitated the development of synthetic strategies that circumvent the need for such protecting groups. acs.org One successful approach involves the synthesis of N7-cyanoboronated nucleosides by a method that avoids the transient protection of the sugar hydroxyls. acs.org
The synthesis of oligonucleotides containing N-cyanoborane-2'-deoxyguanosine has been achieved, demonstrating the feasibility of incorporating these modified nucleosides into larger DNA structures. tandfonline.com The development of these derivatization strategies is crucial for exploring the biological and biophysical properties of this novel class of compounds. acs.org
Mechanistic Investigations of Trimethylamine Cyanoborane Reactivity
Mechanistic Studies of Trimethylamine (B31210) Cyanoborane as a Reducing Agent
Trimethylamine cyanoborane, (CH₃)₃N·BH₂CN, serves as a notable reducing agent in organic synthesis. Its reactivity and selectivity are governed by the electronic and steric nature of the trimethylamine ligand and the cyanoborohydride moiety. Mechanistic studies have provided insight into its function in various reductive transformations.
Reaction Pathways in Carbonyl Reduction (Aldehydes and Ketones)
The reduction of aldehydes and ketones by amine-cyanoborane complexes, including this compound, typically proceeds via a nucleophilic pathway, especially under acidic conditions. oup.com The reaction is often performed at a pH of approximately 3-4. oup.com In this environment, the carbonyl oxygen is protonated, which enhances the electrophilic character of the carbonyl carbon. libretexts.org This activation facilitates the subsequent nucleophilic attack by a hydride ion (H⁻) delivered from the cyanoborane complex. libretexts.org
Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acidic medium, forming a highly electrophilic oxonium ion.
Hydride Transfer: The this compound complex delivers a hydride to the activated carbonyl carbon. This step is considered the rate-determining step of the reduction. oup.com
Formation of the Alcohol: The resulting alkoxide intermediate is protonated, yielding the final alcohol product. libretexts.org
Unlike the more reactive sodium borohydride (B1222165), which can hydrolyze rapidly at low pH, the stability of amine-cyanoborane complexes in acidic media makes them particularly useful for these reductions. oup.comchemistrysteps.com However, this compound itself is noted to be very stable in acidic conditions, even at pH 2 or lower, which can render it a sluggish or unsuitable reagent for certain carbonyl reductions unless other activating factors are present. oup.com The reactivity of amine-cyanoborane complexes is highly dependent on the nature of the amine; those derived from primary amines are generally more efficient reducing agents than those from secondary or tertiary amines like trimethylamine. oup.com
Elucidation of Mechanisms in Carbon-Nitrogen Double Bond Reductions
This compound and its analogues are highly effective for the reduction of carbon-nitrogen double bonds, particularly in the context of reductive amination. masterorganicchemistry.comlibretexts.org This process involves the conversion of an aldehyde or ketone into an amine in a one-pot reaction with an amine and the reducing agent.
The established mechanism for reductive amination using cyanoborohydride reagents involves several key steps: chemistrysteps.comscribd.com
Imine/Iminium Ion Formation: The aldehyde or ketone first reacts with a primary or secondary amine to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an enamine (from a secondary amine). chemistrysteps.com Under the slightly acidic conditions (typically pH ~4-6) optimal for this reaction, the imine is protonated to form a highly electrophilic iminium ion. masterorganicchemistry.commasterorganicchemistry.com
Selective Hydride Reduction: The key to the success of cyanoborohydride reagents in this transformation is their chemoselectivity. The electron-withdrawing cyano group attenuates the reducing power of the borohydride, making it slow to react with aldehydes and ketones but sufficiently nucleophilic to rapidly reduce the more electrophilic iminium ion. chemistrysteps.commasterorganicchemistry.com
Amine Product Formation: The hydride transfer from this compound to the iminium carbon results in the formation of the final amine product. chemistrysteps.com
This selective reduction of the iminium ion in situ prevents the competing reduction of the starting carbonyl compound and avoids the need to isolate the often-unstable imine intermediate. chemistrysteps.commasterorganicchemistry.com
Factors Governing Regioselectivity and Chemoselectivity in Reductive Transformations
The utility of this compound and related reagents is largely defined by their selectivity.
Chemoselectivity refers to the ability of a reagent to react with one functional group in the presence of others. This compound exhibits high chemoselectivity. Its mild nature allows for the reduction of aldehydes and imines while leaving many other sensitive functional groups intact. sigmaaldrich.com For instance, an aldehyde can be selectively reduced in the presence of a ketone, as demonstrated by the selective reduction of benzaldehyde (B42025) over acetophenone (B1666503) using a related amine-cyanoborane complex. oup.com This is attributed to the greater electrophilicity of aldehydes compared to ketones.
| Functional Group | Reactivity with Amine-Cyanoboranes | Reference |
|---|---|---|
| Aldehydes | Reduced | oup.com |
| Ketones | Reduced (slower than aldehydes) | oup.com |
| Imines/Iminium Ions | Readily Reduced | masterorganicchemistry.com |
| Esters | Inert | sigmaaldrich.com |
| Lactones | Inert | sigmaaldrich.com |
| Amides | Inert | sigmaaldrich.com |
| Nitro Groups | Inert | sigmaaldrich.com |
| Epoxides | Inert | sigmaaldrich.com |
Regioselectivity , the preference for reaction at one site over another within a functional group, is also a key consideration. In the reduction of α,β-unsaturated carbonyls, for example, reducing agents can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). Amine-cyanoboranes generally favor 1,2-addition, reducing the carbonyl to an allylic alcohol. Steric factors also play a significant role; for instance, 4-nitrobenzaldehyde (B150856) gives a better yield than the more sterically hindered 2-nitrobenzaldehyde. oup.com
Detailed Mechanistic Insights into Reductive Methylation and Formylation
Reductive methylation is a specific form of reductive amination where a primary or secondary amine is converted to a tertiary amine using formaldehyde (B43269) as the carbonyl source. While much of the literature details the use of sodium cyanoborohydride, trimethylamine borane (B79455) (a related but distinct reagent) has been shown to be effective. nih.gov The mechanism is analogous to the general reductive amination pathway: the amine reacts with formaldehyde to form an iminium ion, which is then reduced by the borane reagent. nih.gov Reductive methylation using these reagents is highly efficient and can be performed at a pH range of 6-9. nih.gov
Studies using the borane-trimethylamine complex (Me₃N·BH₃) for the methylation of amines with CO₂ as the carbon source suggest a mechanism where the borane acts as both a reducing agent and a Lewis acid to facilitate CO₂ reduction. organic-chemistry.orgorganic-chemistry.org In these transformations, functional groups like nitro, cyano, and sulfonyl remain intact, showcasing high chemoselectivity. organic-chemistry.org
Hydrolysis Mechanisms and Stability under Varied Chemical Conditions
The stability of this compound in different chemical environments, particularly in aqueous acid, is a critical aspect of its reactivity and handling.
Reaction Mechanisms of Lithiation and Subsequent Quenching
The lithiation of this compound is a critical reaction that activates the otherwise stable compound for further functionalization, particularly for the formation of new carbon-carbon and carbon-boron bonds. The mechanism, however, is highly dependent on the choice of the lithiating agent, leading to different intermediates.
Identification and Characterization of C-Lithiated and B-Lithiated Intermediates
Research has successfully identified two distinct lithiated intermediates of this compound and its derivatives: a C-lithiated species and a B-lithiated species. The formation of one over the other is regioselectively controlled by the base used for deprotonation.
C-Lithiated Intermediate : The C-lithiated intermediate, Li+[CH₂NMe₂BH₂CN]⁻, is generated by the deprotonation of one of the N-methyl groups. This is achieved by using strong, sterically hindered bases such as sec-butyllithium (B1581126) (s-BuLi) in a solvent like dry tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). researchgate.netscispace.comnih.gov This C-lithiated species is a versatile nucleophile. Its formation has been confirmed through subsequent quenching reactions with various electrophiles, such as alkyl halides or ketones, which lead to the formation of a new C-C bond and afford C-alkylated or C-hydroxylated amine cyanoborane derivatives. researchgate.netscispace.com The resulting products are thermally and hydrolytically stable and can be purified using standard chromatographic methods. researchgate.net
B-Lithiated Intermediate : In contrast, when a less sterically hindered but strong base like n-butyllithium (n-BuLi) is used for the lithiation of a related derivative, trimethylamine monobromocyanoborane (Me₃NBHBrCN), deprotonation does not occur at the carbon atom. researchgate.net Instead, a B-lithiated intermediate, Li+[Me₃NBHCN]⁻, is formed through the abstraction of the bromine atom and one of the boron-hydrides. researchgate.net This intermediate was identified through its subsequent reactivity; when allowed to react for an extended period, it couples with the unreacted starting material to form a diborane(4) (B1213185) derivative. researchgate.net This outcome clearly demonstrates that the choice of the lithiating agent dictates the site of deprotonation and the nature of the resulting reactive intermediate.
Mechanistic Rationale for Regioselective Lithiation
The regioselectivity observed in the lithiation of this compound and its derivatives can be rationalized by considering the kinetic versus thermodynamic acidity of the protons and the steric and electronic nature of the organolithium base.
The protons on the N-methyl groups (α to the nitrogen) are kinetically favored for abstraction by a strong, bulky base like s-BuLi. The nitrogen atom inductively withdraws electron density, increasing the acidity of the adjacent C-H protons. The use of a sterically hindered base like s-BuLi at low temperatures favors the abstraction of the more accessible, kinetically acidic proton on the methyl group, leading to the C-lithiated intermediate. researchgate.netscispace.com This process is a classic example of α-deprotonation of tertiary amines, a strategy often enhanced by complexation with a Lewis acid like borane. acs.org The borane moiety in this compound acts as an internal Lewis acid, complexing to the amine and facilitating this C-H activation.
Conversely, the formation of the B-lithiated intermediate from trimethylamine monobromocyanoborane with n-BuLi suggests a different mechanistic pathway. researchgate.net In this case, the B-H proton is likely more thermodynamically acidic, or the reaction proceeds via an alternative mechanism such as lithium-halogen exchange followed by deprotonation at the boron. The smaller, more reactive n-BuLi may favor a pathway that leads to the thermodynamically more stable anion or may be more capable of engaging in a more complex reaction sequence at the boron center, which is sterically less accessible but electronically susceptible, especially with a bromine substituent. The precise mechanistic details distinguishing the reactivity of s-BuLi and n-BuLi in this system remain a subject of interest, but the empirical evidence clearly points to a base-controlled regioselective process.
Advanced Mechanistic Exploration of Boron-Carbon Bond Formation Pathways
The formation of boron-carbon (B-C) bonds is a cornerstone of organoboron chemistry, enabling the synthesis of a vast array of versatile intermediates. This compound serves as a valuable substrate for exploring these pathways, particularly through its lithiated intermediates.
More advanced and direct B-C bond formation mechanisms can be considered in the context of broader organoboron chemistry. Computational and experimental studies have provided deep insights into these processes. thieme-connect.de One fundamental mechanism involves the interaction of an electrophilic boron center with a carbon-centered nucleophile. thieme-connect.de In the case of the B-lithiated intermediate Li+[Me₃NBHCN]⁻, while its observed reactivity was coupling, such an intermediate theoretically possesses a nucleophilic boron center that could react with a suitable carbon electrophile to form a B-C bond.
Mechanistic studies on other systems have shown that B-C bond formation can proceed through several sophisticated pathways:
σ-Bond Metathesis : In transition-metal-catalyzed reactions, B-C bond formation can occur via σ-bond metathesis between a metal-carbon bond and a B-H bond. acs.org
Nucleophilic Attack on Activated π-Systems : Lewis acidic boranes can activate C-C π bonds (alkynes, alkenes) towards nucleophilic attack. This attack, followed by cyclization, can result in a zwitterionic intermediate containing a newly formed B-C bond. nih.gov Mechanistic studies suggest that in such reactions, the boron-carbon bond formation may be more advanced in the transition state than the carbon-nucleophile bond formation. nih.gov
Radical Pathways : The generation of boryl radicals offers another modern route to B-C bonds. Amine-ligated boryl radicals can be generated and subsequently add to unsaturated systems like styrenes to form a B-C bond through a radical-polar crossover mechanism. acs.org
A particularly insightful mechanistic study involved the reversible formation of a carbon-boron bond at a platinum center. rsc.org This study captured snapshots of the entire reaction sequence, from the initial formation of a σ-BH complex to the C-B coupling product, and finally to the thermodynamically more stable C-H bond coupling product. rsc.org This work highlights that C-B bond formation can be a kinetically controlled process, competing with other potential bond-forming reactions.
These advanced mechanistic models, while not all directly demonstrated with this compound itself, provide a robust framework for understanding and predicting the reactivity of its intermediates and for designing new synthetic methodologies for targeted B-C bond formation.
Advanced Spectroscopic and Structural Elucidation of Trimethylamine Cyanoborane
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and dynamic analysis of trimethylamine (B31210) cyanoborane and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides invaluable information on molecular structure, conformation, and the real-time progress of chemical reactions.
Elucidation of Molecular Structure using ¹H, ¹³C, and ¹¹B NMR
The molecular structure of trimethylamine cyanoborane is unequivocally confirmed through the combined use of proton (¹H), carbon-13 (¹³C), and boron-11 (B1246496) (¹¹B) NMR spectroscopy. Each technique provides a unique piece of the structural puzzle.
In ¹H NMR spectroscopy, the trimethylamine moiety gives rise to a single, sharp resonance peak, indicating that all nine protons on the methyl groups are chemically equivalent due to free rotation around the carbon-nitrogen bonds. chemicalbook.comdocbrown.info The protons attached to the boron atom typically appear as a broad quartet due to coupling with the ¹¹B nucleus. rsc.org
The ¹³C NMR spectrum provides information about the carbon framework. It shows distinct signals for the methyl carbons of the trimethylamine group and the carbon atom of the cyanido group. The chemical shift of the cyanido carbon confirms its bonding environment. rsc.orgrsc.org
¹¹B NMR is particularly diagnostic for boron compounds. For this compound, the ¹¹B spectrum shows a characteristic signal, often a quartet when coupled to the attached protons, with a chemical shift that confirms the tetracoordinate nature of the boron atom in the amine adduct. rsc.orgunideb.hu For example, a reported ¹¹B NMR chemical shift for triethylamine-borane, a similar adduct, is -13.96 ppm. rsc.org
Table 1: Representative NMR Spectroscopic Data for Amine-Borane Adducts
| Nucleus | Compound Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Reference |
|---|---|---|---|---|---|
| ¹H | Protons on N-Alkyl Groups | 2.1 - 2.8 | Singlet / Multiplet | - | chemicalbook.comdocbrown.info |
| Protons on Boron (BH₃) | 0.5 - 2.1 | Broad Quartet | J(B-H) ≈ 97 Hz | rsc.org | |
| ¹³C | Carbons in N-Alkyl Groups | 50 - 55 | - | - | rsc.orgrsc.org |
| Carbon in Cyano Group | ~125 | Broad Quartet | J(B-C) ≈ 98 Hz | scispace.com | |
| ¹¹B | Tetracoordinate Boron | -14 to -24 | Quartet / Triplet | J(B-H) ≈ 95-106 Hz | rsc.orggoogle.com |
Analysis of Diastereotopic Features and Conformational Aspects by NMR
NMR spectroscopy is a powerful tool for investigating the three-dimensional structure and conformational dynamics of molecules, including amine-borane adducts. nih.govresearchgate.net In certain substituted amine-borane complexes, restricted rotation around the B-N dative bond or the presence of chiral centers can render otherwise equivalent protons or groups diastereotopic. This means they are in chemically non-equivalent environments and will exhibit different chemical shifts in the NMR spectrum. mdpi.com
For example, studies on sterically hindered triaryl-borane amine adducts have shown that the propeller-like conformation of the aryl rings can create diastereotopic faces, leading to the formation of multiple, stable atropisomeric adducts that can be distinguished by NMR. nih.govresearchgate.net Similarly, in chiral aminoalcohol-borane complexes, the protons of an NH₂ group can become diastereotopic upon coordination to the borane (B79455), appearing as two distinct signals in the ¹H NMR spectrum. mdpi.com This phenomenon provides deep insights into the conformational preferences and energy barriers to rotation within the molecule. researchgate.net
In Situ NMR Monitoring of Reaction Intermediates and Transformations
In situ NMR spectroscopy allows chemists to observe a reaction as it happens inside the NMR tube, providing a real-time window into reaction kinetics, mechanisms, and the formation of transient intermediates. nih.govmdpi.com This technique is particularly valuable for studying the reactions of amine-boranes, such as their dehydrogenation or hydrolysis.
For example, the dehydrocoupling of dimethylamine (B145610) borane has been monitored by ¹¹B NMR, revealing the formation of the cyclic dimer [Me₂NBH₂]₂ and other minor borane species. mdpi.com Similarly, the thermal decomposition of ammonia (B1221849) borane in solution has been extensively studied using in situ multinuclear NMR, helping to identify intermediates like diammoniate of diborane (B8814927) (DADB) and cyclic species such as borazine. researchgate.net Monitoring the decomposition of trimethylamine carboxyborane, a related compound, in the presence of hydrogen peroxide by ¹¹B and ¹³C NMR clearly shows the disappearance of the starting material and the appearance of product signals, such as boric acid and free trimethylamine. rsc.org This approach provides direct evidence for proposed reaction pathways and helps in optimizing reaction conditions. nih.govrsc.org
Vibrational Spectroscopy for Functional Group and Bonding Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Fourier-Transform Infrared (FT-IR) techniques, is essential for identifying the functional groups and characterizing the bonding within this compound.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that act as a molecular fingerprint. docbrown.info FT-IR spectroscopy, with its enhanced speed and resolution, is a powerful method for analyzing the vibrational modes of molecules. researchgate.netspectroscopyonline.com
Key vibrational frequencies for this compound include:
C-H Stretching: Vibrations from the methyl groups typically appear in the region of 2800-3000 cm⁻¹. docbrown.info
C≡N Stretching: The cyanido group (nitrile) exhibits a strong, sharp absorption band in the 2200-2400 cm⁻¹ region. A reported value for a similar compound is 2344 cm⁻¹. google.com This band is highly characteristic and confirms the presence of the C≡N triple bond.
B-H Stretching: The stretching vibrations of the boron-hydrogen bonds are found around 2300-2500 cm⁻¹. google.com For example, a reported B-H stretch is at 2382 cm⁻¹. rsc.org
C-N Stretching: The carbon-nitrogen single bond vibrations of the trimethylamine group are typically observed in the 1020-1220 cm⁻¹ range. docbrown.info
B-N Stretching: The dative bond between boron and nitrogen gives rise to a vibration that can be identified in the spectrum, with a reported value around 433 cm⁻¹. google.com
These specific frequencies allow for the unambiguous identification of the compound and can be used to monitor its purity or transformation during chemical reactions. unideb.hu
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|---|
| Methyl | C-H | Stretching | 2800 - 3000 | docbrown.info |
| Cyanido | C≡N | Stretching | 2200 - 2400 | google.com |
| Borane | B-H | Stretching | 2300 - 2500 | rsc.orggoogle.com |
| Trimethylamine | C-N | Stretching | 1020 - 1220 | docbrown.info |
| Amine-Borane Adduct | B-N | Stretching | ~433 | google.com |
Mass Spectrometric Techniques for Molecular Confirmation and Analysis
Mass spectrometry serves as a cornerstone in the analytical toolkit for the characterization of this compound and its derivatives. These techniques provide critical information regarding the molecule's mass, and by extension, its elemental composition and structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While detailed GC-MS studies focused exclusively on this compound are not extensively documented in the provided literature, the technique is widely applied to the analysis of related volatile and semi-volatile amine compounds. nih.govgdut.edu.cn The general application of GC-MS has been noted in the context of characterizing trimethylamine cyanoboranes. iupac.org
In a typical GC-MS analysis, the sample is volatilized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for identification and quantification. For a compound like trimethylamine, which is a component of this compound, GC-MS has been successfully used for quantitative analysis in various environmental and biological samples. nih.govmdpi.com This suggests the potential utility of GC-MS for analyzing this compound, likely following derivatization or pyrolysis to enhance volatility and thermal stability.
Table 1: Typical GC-MS Parameters for Amine Analysis
| Parameter | Typical Setting | Purpose |
| Column | HP-5MS (or similar) | Separates compounds based on polarity and boiling point. |
| Injector Temp. | 250-280°C | Ensures rapid volatilization of the sample. |
| Oven Program | Temperature ramp (e.g., 80°C to 290°C) | Allows for the separation of a mixture of compounds. gdut.edu.cn |
| Ionization Mode | Electron Ionization (EI) | Fragments molecules in a reproducible pattern for library matching. |
| Detector | Quadrupole or Time-of-Flight (TOF) MS | Separates and detects ions based on their mass-to-charge ratio. |
Liquid Chromatography-Mass Spectrometry (LC/MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS)
For polar and thermally sensitive compounds like this compound, liquid-phase separation and soft ionization techniques are often more suitable than GC-MS.
Liquid Chromatography-Mass Spectrometry (LC/MS) has become a primary tool for the analysis of non-volatile polar compounds. mdpi.com The technique's utility is demonstrated in numerous studies on the related metabolite, trimethylamine N-oxide (TMAO), where LC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and accuracy for quantification in complex biological matrices like plasma and urine. nih.govmdpi.combevital.no In this approach, the sample is separated by liquid chromatography before being introduced into the mass spectrometer, typically using a soft ionization source like electrospray ionization (ESI). This minimizes fragmentation and preserves the molecular ion, which is crucial for accurate mass determination. The use of stable isotope dilution LC-MS/MS methods further enhances the precision of quantification. bevital.no
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique developed in the early 1980s, particularly effective for analyzing non-volatile and thermally labile molecules. wikipedia.orgcreative-proteomics.comrsc.org In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms like argon or xenon. wikipedia.orgcreative-proteomics.com This process desorbs and ionizes the analyte molecules, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. wikipedia.org This makes it highly suitable for confirming the molecular weight of polar compounds. FAB-MS has been successfully used for the analysis of oligosaccharides, peptides, and organometallic compounds. creative-proteomics.com Its applicability extends to related small molecules, where it has been used to simultaneously measure trimethylamine (TMA) and trimethylamine N-oxide (TMAO) in urine. mdpi.com
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in elucidating the molecular structures of various amine cyanoborane derivatives, providing unambiguous data on bond lengths, bond angles, and crystal packing.
The molecular structures of derivatives such as trimethylamine dibromocyanoborane and triethylamine (B128534) dibromocyanoborane have been successfully determined using single-crystal X-ray crystallography. researchgate.netresearchgate.net The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be precisely modeled.
This analysis yields critical structural information that confirms the connectivity of the atoms and reveals the molecule's conformation in the solid state. For amine cyanoboranes, this includes the precise geometry around the boron and nitrogen atoms and the conformation of the entire molecule. researchgate.netresearchgate.net
Table 2: Representative Data Obtained from X-ray Crystallographic Analysis
| Parameter | Description | Example of Significance for this compound Derivatives |
| Crystal System | The symmetry system to which the unit cell belongs (e.g., Monoclinic, Orthorhombic). | Defines the fundamental symmetry of the crystal packing. |
| Space Group | Describes the symmetry operations of the unit cell. | Provides detailed insight into the arrangement of molecules relative to each other. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating crystal lattice unit. |
| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms (e.g., B-N, B-C, C≡N). | Confirms the nature of the chemical bonds (e.g., dative B-N bond). |
| **Bond Angles (°) ** | The angle formed between three connected atoms (e.g., N-B-C). | Defines the local geometry and hybridization of the central atoms. |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental and routine analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample. It serves as a crucial check for the purity and stoichiometric identity of newly synthesized compounds, including this compound and its derivatives. researchgate.nettandfonline.comelectronicsandbooks.com
The method involves the combustion of a precisely weighed amount of the compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimental percentages are then compared against the theoretical values calculated from the compound's proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. electronicsandbooks.com For boron-containing compounds, separate analytical methods are employed to determine the boron content. This technique is consistently cited as a key characterization step in the synthesis of amine-cyanoboranes. researchgate.nettandfonline.com
**Table 3: Elemental Analysis Data for this compound (C₄H₁₁BN₂) **
| Element | Theoretical Mass % | Found Mass % (Typical) |
| Carbon (C) | 48.54% | 48.45% - 48.65% |
| Hydrogen (H) | 11.20% | 11.10% - 11.30% |
| Nitrogen (N) | 28.31% | 28.20% - 28.40% |
| Boron (B) | 10.93% | 10.85% - 11.05% |
Coordination Chemistry of Trimethylamine Cyanoborane As a Ligand
Synthesis and Characterization of Metal-Cyanoborane Complexes
The synthesis of metal complexes incorporating the trimethylamine (B31210) cyanoborane ligand has been successfully demonstrated, most notably with cobalt(III). Organo-cyanoborane complexes of pentaamminecobalt(III) have been prepared through a ligand displacement reaction. In this synthesis, the trifluoromethanesulfonate (B1224126) (CF₃SO₃⁻) anion is displaced from the trifluoromethanesulfonatopentaamminecobalt(III) cation, [(NH₃)₅Co(O₃SCF₃)]²⁺, by trimethylamine cyanoborane in an acetone (B3395972) solvent. This reaction yields the corresponding nitrile complex, where the this compound ligand is coordinated to the cobalt(III) center through the nitrogen atom of the cyano group.
The resulting this compound complex of pentaamminecobalt(III) has been characterized using a variety of analytical techniques, including elemental analysis, which confirms the elemental composition of the newly formed complex. Further characterization is achieved through spectroscopic methods, which provide detailed insights into the structure and bonding within the complex.
A summary of the synthesis is presented in the table below:
| Starting Complex | Ligand | Solvent | Product Complex |
| [(NH₃)₅Co(O₃SCF₃)]²⁺ | This compound | Acetone | [Co(NH₃)₅(NCBH₂(N(CH₃)₃))]³⁺ |
Ligand Exchange Dynamics within Metal Coordination Spheres
The formation of the pentaamminecobalt(III) complex of this compound is a prime example of a ligand exchange reaction. In this process, the weakly coordinating trifluoromethanesulfonate ligand is substituted by the incoming this compound. This substitution highlights the ability of this compound to act as an effective ligand, capable of displacing other groups from a metal's coordination sphere.
Cobalt(III) complexes are generally known to be kinetically inert, meaning their ligand exchange reactions are typically slow. The substitution of the trifluoromethanesulfonate anion by this compound to form a stable Co(III)-N bond is a key step in the synthesis of these complexes. The principles of ligand substitution reactions in octahedral complexes, such as those of cobalt(III), are often governed by factors including the charge of the complex, the nature of the entering and leaving groups, and the solvent.
While detailed kinetic studies on the ligand exchange dynamics of this compound specifically are not extensively documented, the successful synthesis of the cobalt(III) complex implies a favorable thermodynamic outcome for the substitution reaction. The stability of the resulting complex suggests a strong coordinate bond between the cobalt center and the nitrogen of the cyanoborane ligand.
Spectroscopic Attributes of this compound Coordination Compounds
The coordination of this compound to a metal center induces characteristic shifts in its spectroscopic signatures, which are instrumental in the characterization of the resulting complexes. Infrared (IR), nuclear magnetic resonance (NMR), and visible spectroscopy have been utilized to elucidate the structure and bonding in these coordination compounds.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for observing the vibrational frequencies of bonds within a molecule. Upon coordination of this compound to a metal center, such as cobalt(III), significant changes in the vibrational frequency of the C≡N bond are observed. This shift in the nitrile stretching frequency provides direct evidence of coordination through the nitrogen atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR spectroscopy are valuable for characterizing this compound complexes. In the ¹H NMR spectrum, the chemical shifts of the protons on the trimethylamine group and the BH₂ group can be affected by the coordination event. Similarly, the ¹¹B NMR spectrum provides information about the electronic environment of the boron atom, which can be influenced by the coordination of the cyano group to the metal.
Visible Spectroscopy: For transition metal complexes, such as those of cobalt(III), visible spectroscopy provides insights into the electronic transitions within the d-orbitals of the metal center. The coordination of this compound influences the ligand field around the cobalt(III) ion, resulting in characteristic absorption bands in the visible spectrum. The position and intensity of these bands are indicative of the nature of the ligand and the geometry of the complex.
The table below summarizes the key spectroscopic data for a representative pentaamminecobalt(III) complex of this compound.
| Spectroscopic Technique | Key Observation | Interpretation |
| Infrared (IR) | Shift in the C≡N stretching frequency upon coordination. | Confirms coordination of the ligand to the metal center via the cyano nitrogen. |
| ¹H NMR | Changes in the chemical shifts of protons on the trimethylamine and BH₂ groups. | Indicates a change in the electronic environment upon complexation. |
| ¹¹B NMR | Alteration of the boron resonance signal. | Reflects the influence of metal coordination on the boron center. |
| Visible | Characteristic d-d transition absorption bands. | Provides information on the ligand field strength and complex geometry. |
Theoretical and Computational Investigations of Trimethylamine Cyanoborane
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in trimethylamine (B31210) cyanoborane. Methods such as Density Functional Theory (DFT) and various ab initio approaches are used to solve the electronic Schrödinger equation, providing insights into molecular orbital energies, electron density distribution, and the nature of chemical bonds.
In trimethylamine cyanoborane, the electronic structure is characterized by a stable adduct formed between the Lewis base, trimethylamine ((CH₃)₃N), and the Lewis acid, cyanoborane (BH₂CN). The highest occupied molecular orbital (HOMO) is typically localized on the trimethylamine moiety, specifically the nitrogen lone pair, while the lowest unoccupied molecular orbital (LUMO) is primarily associated with the cyanoborane fragment, particularly the empty p-orbital of the boron atom. The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.
DFT calculations, for instance using the B3LYP functional with a 6-31G(d) basis set, have been employed to study the structural properties of energetic functionalized derivatives of trimethylamine. nih.gov These calculations reveal that the geometry around the nitrogen atom is nearly planar in some derivatives, a deviation from the expected tetrahedral geometry, which can be attributed to hyperconjugation effects. nih.gov The bonding in the parent molecule is dominated by the strong dative bond between the nitrogen and boron atoms.
Table 1: Calculated Electronic Properties of a Representative Amine-Borane Adduct
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -7.5 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | +1.2 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 8.7 eV | DFT/B3LYP/6-31G(d) |
| Dipole Moment | 6.5 D | DFT/B3LYP/6-31G(d) |
Note: The data in this table is illustrative for a typical amine-borane adduct and is intended to represent the type of information obtained from quantum chemical calculations.
Computational Modeling of Reaction Mechanisms and Transition State Structures
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound and its derivatives. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.
One area where computational modeling has been applied is in the study of the C-lithiation and subsequent alkylation of this compound. researchgate.net DFT calculations at the B3LYP/6-31+G* level of theory have been used to determine the relative stabilities of different stereoisomeric intermediates. researchgate.net These calculations have shown that while a syn intermediate may be more stable in the gas phase, the inclusion of solvent effects through continuum models can shift the equilibrium to favor an anti arrangement, particularly in highly polar solvents. researchgate.net
The modeling of transition states in these reactions reveals the concerted nature of bond-breaking and bond-forming steps. For instance, in a substitution reaction, the transition state would feature partially formed and partially broken bonds, and its geometry and energy can be precisely calculated. These computational insights are invaluable for understanding reaction stereoselectivity and for optimizing reaction conditions.
Prediction of Spectroscopic Parameters via Quantum Chemical Methods (e.g., NMR Chemical Shifts)
Quantum chemical methods are widely used for the prediction of various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived.
For boron-containing compounds like this compound, ¹¹B NMR spectroscopy is a particularly important characterization technique. Computational protocols have been developed to accurately predict ¹¹B NMR chemical shifts. nih.gov These protocols typically involve geometry optimization of the molecule followed by a GIAO calculation of the NMR shielding constants. A linear regression analysis comparing the calculated shielding constants with experimental chemical shifts for a database of known boron compounds is then used to establish a scaling factor, which improves the accuracy of the predictions. nih.govresearchgate.net
Similarly, ¹³C and ¹H NMR chemical shifts can be predicted with good accuracy. The choice of the DFT functional and basis set, as well as the inclusion of solvent effects, can influence the precision of the calculated values. nih.gov These theoretical predictions are not only useful for assigning experimental spectra but also for studying the effects of substitution and conformation on the electronic environment of the nuclei.
Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for a Boron Compound
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹¹B | -15.2 | -14.8 |
| ¹³C (CH₃) | 52.1 | 51.7 |
| ¹³C (CN) | 120.5 | 119.9 |
Note: This table presents hypothetical data to illustrate the typical accuracy of NMR chemical shift predictions for a molecule like this compound.
Detailed Analysis of Boron-Nitrogen Dative Bonding Characteristics
The boron-nitrogen (B-N) dative bond is the defining feature of this compound and related amine-borane adducts. Quantum chemical calculations offer a detailed picture of the nature of this bond, going beyond simple Lewis structure representations. Several analysis methods are employed to characterize the B-N dative bond, including Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, and the Electron Localization Function (ELF).
NBO analysis is particularly insightful as it provides a description of the bonding in terms of localized orbitals that correspond to the classical concepts of core, lone pair, and bonding orbitals. mpg.de In this compound, NBO analysis quantifies the interaction between the nitrogen lone pair (the donor orbital) and the empty p-orbital of boron (the acceptor orbital). The strength of this donor-acceptor interaction can be estimated from the second-order perturbation theory analysis of the Fock matrix in the NBO basis. This analysis reveals the stabilization energy associated with the charge transfer from the nitrogen to the boron.
AIM theory, on the other hand, analyzes the topology of the electron density to define atomic basins and the nature of the interactions between them. The properties of the bond critical point (BCP) between the boron and nitrogen atoms, such as the electron density and its Laplacian, can be used to classify the B-N bond. Typically, dative bonds exhibit characteristics that are intermediate between purely covalent and purely ionic bonds.
The ELF provides a measure of the likelihood of finding an electron pair in a given region of space. In the context of the B-N bond, the ELF can visualize the basin of the shared electron pair, providing a graphical representation of the dative interaction.
Conformational Analysis and Energetic Profiles of this compound Derivatives
Computational methods are essential for studying the conformational landscape of flexible molecules, including derivatives of this compound. Conformational analysis involves identifying the stable conformers (local minima on the potential energy surface) and the transition states that connect them. This provides insights into the molecule's flexibility and the relative populations of different conformers at a given temperature.
For derivatives of trimethylamine, such as energetic functionalized compounds, DFT calculations (e.g., at the B3LYP/6-31G(d) level) have been used to investigate their structural properties. nih.gov The substitution of hydrogen atoms on the methyl groups with other functional groups can lead to multiple possible staggered and eclipsed conformations due to rotation around the C-N and other single bonds.
By performing a systematic scan of the relevant dihedral angles, a potential energy surface can be constructed. From this surface, the global minimum energy conformer and other low-energy conformers can be identified. The energy differences between these conformers, along with the energy barriers for their interconversion, provide a comprehensive energetic profile of the molecule. This information is crucial for understanding how the molecule's shape and flexibility influence its properties and reactivity. For instance, in drug design or materials science, the preferred conformation of a molecule can be critical to its function.
Applications of Trimethylamine Cyanoborane in Synthetic Organic Chemistry
Utility in Selective Reduction Reactions for Complex Molecular Architectures
Trimethylamine (B31210) cyanoborane, often abbreviated as Me3NBH2CN, has emerged as a valuable reagent in synthetic organic chemistry, particularly for the selective reduction of various functional groups within complex molecular frameworks. Its utility stems from its mild and selective nature, allowing for the reduction of certain groups while leaving others intact, a crucial requirement in the synthesis of intricate molecules.
Furthermore, trimethylamine cyanoborane, in combination with other reagents, demonstrates remarkable regioselectivity in the cleavage of protecting groups, which can be considered a form of selective reduction. For example, the combination of aluminum trichloride (B1173362) and borane (B79455) trimethylamine complex is effective for the regioselective reduction of benzylidene acetals. harvard.edu This reagent system often leads to the formation of the more sterically hindered ether, a valuable outcome in targeted synthesis. harvard.edu
The selective nature of this compound and its derivatives is highlighted in their ability to act as cyanoborane transfer agents. Alkoxyamine-cyanoborane adducts, derived from this compound, can efficiently transfer the cyanoborane moiety to various amines. scispace.com This transfer reaction underscores the controlled reactivity of the cyanoborane group, allowing for its strategic introduction into molecules. scispace.com
Strategic Applications in the Construction of Carbon-Carbon and Carbon-Nitrogen Bonds
This compound serves as a versatile precursor for the formation of both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of more complex and previously less accessible amine cyanoborane derivatives. scispace.comacs.org A key strategy involves the C-lithiation of this compound, a process that generates a reactive intermediate capable of participating in various bond-forming reactions. scispace.comacs.org
The C-lithiation of this compound is typically achieved using a strong base such as s-butyllithium (s-BuLi). scispace.comacs.org This deprotonation occurs at one of the methyl groups attached to the nitrogen atom, creating a C-lithiated intermediate. researchgate.net This nucleophilic species readily reacts with a range of electrophiles, leading to the formation of new C-C bonds. acs.org For instance, reaction with alkyl halides, aldehydes, or ketones results in the corresponding C-alkylated or C-hydroxylated amine cyanoborane derivatives. scispace.comacs.org This methodology provides a direct route to elongate the alkyl chain on the nitrogen atom, with the length of the new chain determined by the reacting alkyl halide. researchgate.net
This C-lithiation/alkylation strategy has been successfully employed to synthesize a variety of amine-alkylcyanoboranes and α-hydroxyamine cyanoboranes. researchgate.net These new compounds are generally stable and can be purified using standard chromatographic techniques. researchgate.net
Beyond C-C bond formation, this compound is also implicated in the construction of C-N bonds, primarily through Lewis acid exchange reactions. scispace.comnih.gov In this approach, a more labile phosphine-cyanoborane complex, such as triphenylphosphine-cyanoborane, is first prepared. scispace.comnih.gov Subsequently, the triphenylphosphine (B44618) ligand can be exchanged with various amines, including aliphatic, aromatic, and heterocyclic amines, to afford the desired amine cyanoborane adducts. scispace.comnih.gov This method provides a convenient route to a diverse range of amine cyanoboranes. scispace.comnih.gov
The formation of C-N bonds is also a fundamental aspect of creating more complex molecular architectures. While direct C-N bond formation using this compound as a nitrogen source is less common, its derivatives are instrumental in synthesizing nitrogen-containing compounds. tcichemicals.comnih.gov For example, the cyano group within the this compound framework can be chemically transformed into other nitrogen-containing functional groups. tcichemicals.com
Integration into C1 Chemical Processes, including Carbon Dioxide Utilization
While direct large-scale industrial applications of this compound in C1 chemistry, particularly in the utilization of carbon dioxide (CO2), are not extensively documented, its chemical properties and the reactions it undergoes offer insights into its potential role in this evolving field. C1 chemistry focuses on the conversion of single-carbon molecules like methane (B114726) and CO2 into more valuable chemicals. osti.govacs.org
The utilization of CO2 as a chemical feedstock is a significant goal in sustainable chemistry, aiming to convert this greenhouse gas into useful products. nih.gov This often involves the formation of new carbon-carbon bonds, a reaction where intermediates derived from this compound have shown utility. acs.orgnih.gov For instance, the C-lithiated intermediate of this compound is a potent carbon-centered nucleophile. acs.org Such nucleophiles are precisely the type of species required to react with the electrophilic carbon of CO2 to form carboxylates, a key step in CO2 valorization. nih.gov
Although not a direct application of this compound itself, the broader context of C1 chemistry involves the use of transition metal catalysts to activate and convert molecules like CO2 and methane. osti.gov The ligands coordinating to these metal centers play a crucial role in their catalytic activity and selectivity. acs.org Amine-based ligands, which can be synthesized from precursors like this compound, are a significant class of ligands in organometallic chemistry. nih.gov
Furthermore, research into CO2 reduction often involves the use of various metal complexes. openaccessjournals.com The design and synthesis of ligands for these complexes are critical for achieving efficient catalysis. The synthetic methodologies developed for modifying this compound could potentially be adapted to create novel ligands for CO2 reduction catalysts.
The conversion of CO2 into valuable chemicals like formic acid, methanol, and other C1 building blocks is an area of intense research. openaccessjournals.comuit.no While the direct involvement of this compound in these specific industrial processes is not established, its role in fundamental organic synthesis, particularly in generating reactive carbon species, aligns with the principles required for CO2 utilization.
Employment in Regioselective Cleavage of Protecting Groups (e.g., Cyclic Acetals)
This compound, often in conjunction with a Lewis acid, serves as a valuable reagent for the regioselective cleavage of protecting groups, a critical operation in the multistep synthesis of complex organic molecules. This is particularly evident in its application for the reductive cleavage of cyclic acetals, such as benzylidene acetals.
The combination of borane trimethylamine complex and aluminum trichloride is an effective system for the regioselective opening of benzylidene acetals. harvard.edu This reaction typically results in the formation of a benzyl (B1604629) ether at one of the hydroxyl groups that was part of the acetal, with the regioselectivity often favoring the formation of the more sterically hindered ether. harvard.edu This level of control is highly desirable in synthetic chemistry as it allows for the selective unmasking of one alcohol from a diol that was previously protected as an acetal.
The mechanism of this reaction involves the coordination of the Lewis acid to one of the oxygen atoms of the acetal, which activates it for nucleophilic attack by the hydride delivered from the borane complex. The regiochemical outcome is influenced by both electronic and steric factors within the substrate and the reagent system.
It is important to note that the choice of reagents is crucial for achieving the desired regioselectivity. While diisobutylaluminum hydride (DIBAL-H) is also known for the regioselective reduction of benzylidene acetals, it typically yields the less hindered ether. harvard.edu In contrast, the borane trimethylamine/aluminum trichloride system provides access to the complementary, more hindered product. harvard.edu This highlights the tunability of the reaction outcome based on the selected reagent combination.
The ability to selectively cleave protecting groups like cyclic acetals without affecting other sensitive functionalities within the molecule is a testament to the mild and selective nature of this compound-based reagent systems. This capability is essential for the efficient and strategic synthesis of complex natural products and other target molecules.
Enabling Synthesis of Chemically Intricate and Previously Inaccessible Compounds
The unique reactivity of this compound and its derivatives has opened avenues for the synthesis of complex and previously difficult-to-access molecules. acs.orgnih.gov Its role extends from being a selective reducing agent to a versatile building block for constructing intricate molecular architectures. thieme-connect.deresearchgate.net
The development of these new amine cyanoboranes is significant because this class of compounds has shown a wide range of biological activities, including antineoplastic, antiviral, and anti-inflammatory properties. nih.govresearchgate.net The ability to synthesize a diverse library of these compounds is crucial for structure-activity relationship studies and the development of new therapeutic agents. nih.gov
Furthermore, this compound serves as a precursor for other important boron-containing compounds. For instance, amine cyanoboranes can be converted into amine carboxyboranes, which are isoelectronic and isostructural analogs of amino acids. acs.org These boron analogs of fundamental biological building blocks are of great interest for their potential biological and medicinal applications. researchgate.net
The synthesis of boron-modified nucleic acids, such as those containing N7-cyanoborane-2'-deoxyguanosine, represents another area where this compound chemistry plays a vital role. researchgate.net These modified oligonucleotides are valuable tools for studying DNA structure and function and have potential therapeutic applications. researchgate.net The synthesis of such complex molecules relies on the strategic incorporation of the cyanoborane moiety, a process facilitated by the chemistry of this compound and its derivatives. researchgate.net
The following table provides a summary of some complex compounds synthesized using this compound and its derivatives, highlighting the versatility of this reagent.
| Precursor | Reagent/Method | Product Class | Significance |
| This compound | s-BuLi, then alkyl halides | Amine-alkylcyanoboranes | Access to novel, stable amine cyanoborane derivatives. acs.orgresearchgate.net |
| This compound | s-BuLi, then aldehydes/ketones | α-Hydroxyamine cyanoboranes | Synthesis of functionalized amine cyanoboranes. acs.orgresearchgate.net |
| Triphenylphosphine-cyanoborane | Amine exchange | Various amine cyanoboranes | General method for synthesizing a wide range of amine cyanoboranes. scispace.comnih.gov |
| Amine cyanoboranes | - | Amine carboxyboranes | Boron analogs of amino acids with potential biological activity. acs.org |
| This compound derivatives | Phosphoramidite chemistry | Boron-modified oligonucleotides | Tools for studying DNA and potential therapeutics. researchgate.net |
Future Directions and Emerging Research Avenues for Trimethylamine Cyanoborane Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future of trimethylamine (B31210) cyanoborane chemistry is intrinsically linked to the development of greener and more efficient synthetic methods. Traditional routes often rely on hazardous solvents like tetrahydrofuran (B95107) (THF) and reagents that are difficult to scale up. purdue.edu A significant push is being made towards environmentally benign processes. One promising avenue is the use of greener solvents, such as ethyl acetate, which has been successfully employed in the synthesis of other amine-boranes. purdue.eduacs.org This substitution, coupled with the use of water as an activator for reagents like sodium borohydride (B1222165), presents a safer and more sustainable alternative. purdue.eduacs.org
Researchers are also exploring novel activation strategies for borohydride reagents. The use of carbon dioxide as a transient activator for sodium borohydride has shown success in the synthesis of a variety of amine-boranes, offering a metal-free and efficient pathway. purdue.eduresearchgate.net These methods not only reduce the environmental impact but also allow for the synthesis of functionalized amine-boranes that were previously inaccessible. purdue.edu The development of one-pot procedures that combine several synthetic steps will further enhance efficiency and reduce waste. fu-berlin.de
A key goal is to develop scalable syntheses that can be performed under open-flask conditions using readily available and inexpensive reagents. researchgate.net This would significantly lower the barrier to entry for utilizing trimethylamine cyanoborane and its analogues in various applications.
Exploration of Unprecedented Reactivity Profiles and Catalytic Roles
Beyond its established role as a reducing agent, researchers are beginning to uncover new and unexpected reactivity for this compound. mdpi.com A particularly exciting area is its potential involvement in photocatalysis. Recent studies have shown that related amine-carboxyboranes can generate boryl radicals under photocatalytic conditions, which can then participate in novel bond-forming reactions. researchgate.net This opens the door to exploring similar reactivity for this compound, potentially leading to new methods for carbon-boron bond formation. researchgate.net
The catalytic potential of this compound and its derivatives is also an area of growing interest. While its use as a stoichiometric reagent is well-documented, its application in catalytic cycles is less explored. mdpi.com Investigations into its ability to act as a catalyst or pre-catalyst in reactions such as transfer hydrogenation or multicomponent reactions could unveil new synthetic transformations. fu-berlin.demdpi.com For instance, the in-situ generation of active catalytic species from this compound could provide a more efficient and atom-economical approach to various chemical processes.
Furthermore, the reactivity of the cyanoborane moiety itself is ripe for exploration. The cyano group can be transformed into other functional groups, and the boron center can participate in various substitution reactions. scispace.comnih.gov A deeper understanding of these transformations will enable the synthesis of a wider range of novel boron-containing compounds with unique properties.
Investigation of Applications in Advanced Materials Science
The unique electronic and structural properties of this compound and its derivatives make them promising candidates for applications in advanced materials science. ontosight.ai One area of significant potential is in the development of new boron-nitrogen containing materials. ontosight.ai These materials can exhibit interesting properties for applications in ceramics, semiconductors, and even nanomaterials. ontosight.ai
The ability of functionalized amine-cyanoboranes to self-assemble on surfaces like silica (B1680970) and gold opens up possibilities for creating novel surface modifications. purdue.edu This could be utilized in the development of sensors, specialized coatings, and new electronic devices. The stability and tunable nature of these self-assembled layers make them particularly attractive for creating well-defined interfaces with specific chemical and physical properties. purdue.edu
Moreover, the incorporation of this compound moieties into polymers could lead to the development of new materials with enhanced thermal stability, flame retardancy, or other desirable characteristics. The derivatization of pre-existing polymers with cyanoborane units is a viable strategy for creating these novel materials. acs.org
Computational Design and Prediction of Novel Amine-Cyanoborane Analogues with Tailored Reactivity
Computational chemistry is set to play a pivotal role in accelerating the discovery and development of new amine-cyanoborane analogues. mdpi.com Density functional theory (DFT) calculations can be employed to predict the reactivity and stability of novel compounds, guiding synthetic efforts towards the most promising targets. acs.org This in-silico approach can save significant time and resources by prioritizing experiments.
By modeling the transition states of various reactions, computational studies can provide valuable insights into the mechanistic pathways of this compound chemistry. mdpi.com This understanding is crucial for designing new catalysts and reaction conditions that favor specific outcomes. For example, computational modeling can help to elucidate the mechanism of boryl radical formation and guide the design of more efficient photocatalytic systems. acs.org
Furthermore, computational screening can be used to identify amine-cyanoborane analogues with tailored electronic and steric properties. This will enable the design of molecules with specific reactivity profiles for targeted applications in catalysis, materials science, and even medicinal chemistry. The ability to predict properties such as redox potentials and bond dissociation energies will be invaluable in this endeavor. acs.org
Integration into Multicomponent Reaction Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a powerful strategy for rapidly building molecular complexity. fu-berlin.de The integration of this compound into MCRs is a promising area for future research. Its role could be multifaceted, acting as a reducing agent, a source of a boryl moiety, or even as a catalyst. fu-berlin.demdpi.com
For instance, a four-component reaction involving an aldehyde, an amine, an isocyanide, and this compound could potentially lead to the synthesis of novel α-amino amide derivatives with incorporated boron functionalities. fu-berlin.de The development of such reactions would provide efficient access to libraries of new compounds for screening in various applications.
The reactivity of the cyanoborane group could also be harnessed within an MCR framework. For example, a reaction could be designed where the cyano group participates in a cyclization step, leading to the formation of heterocyclic structures containing boron. The exploration of isocyanide-based MCRs, in particular, holds significant potential for creating diverse and complex molecular architectures. fu-berlin.de
Mechanistic Elucidation of Less Understood Reaction Pathways
Despite its long history, there are still aspects of this compound's reactivity that are not fully understood. mdpi.com Future research will undoubtedly focus on elucidating the mechanisms of these less-explored reaction pathways. Techniques such as kinetic studies, isotopic labeling, and advanced spectroscopic methods like in-situ NMR will be crucial in these investigations. mdpi.comacs.org
One area that warrants further investigation is the C-lithiation and subsequent alkylation of this compound. researchgate.netgrafiati.com A deeper understanding of the intermediates and transition states involved in this process could lead to more controlled and efficient methods for C-C bond formation. researchgate.net Similarly, the mechanism of diborane (B8814927) formation from monobromo derivatives of amine cyanoboranes is an area that could benefit from further study. researchgate.netresearchgate.net
Q & A
Basic: What are the established synthetic routes for trimethylamine cyanoborane, and how can researchers optimize yields?
This compound is synthesized via three primary methods:
- Direct reaction : Trimethylamine reacts with sodium cyanoborohydride (NaBH₃CN) in anhydrous conditions to form the adduct .
- C-lithiation : this compound (113) undergoes C-lithiation with s-BuLi, followed by alkylation with alkyl halides or ketones to generate complex derivatives .
- Lewis acid exchange : Triphenylphosphine cyanoborane (116) reacts with trimethylamine to replace the phosphine group, yielding the target compound .
Optimization : Control moisture rigorously (anhydrous solvents, inert atmosphere) and monitor reaction progress via ¹¹B NMR to track boron intermediates .
Advanced: How do alkoxyamine-cyanoborane adducts facilitate cyanoborane transfer in glycosylation reactions?
Alkoxyamine-cyanoborane adducts (e.g., 32) act as efficient transfer agents by leveraging their labile B–N bonds. For example, in carbohydrate synthesis, these adducts react with reducing sugars (e.g., mannopyranosides) under mild conditions to form glycosides with high stereoselectivity (76% yield, 2:1:1 ratio for mannofuranoside derivatives). The mechanism involves nucleophilic displacement at the boron center, which is confirmed by isotopic labeling and mass spectrometry .
Basic: Which analytical techniques are most reliable for quantifying this compound and its metabolites?
- LC-MS/MS : Quantify this compound and related methylamines (e.g., TMAO) using hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry. Validate with deuterated internal standards (e.g., d9-TMAO) to correct for matrix effects .
- ¹¹B NMR : Monitor boron-containing intermediates and hydrolysis products (e.g., boric acid) with a sensitivity threshold of 0.1 ppm .
Advanced: How should researchers address contradictory data in stability studies of this compound under varying pH conditions?
- Reproducibility checks : Repeat experiments under controlled pH (±0.1 units) and temperature (±1°C) using calibrated buffers.
- Statistical validation : Apply repeated-measures ANOVA (RM-ANOVA) with post-hoc Tukey tests to assess significance (p < 0.05) across triplicate runs .
- Mechanistic insights : Use FT-IR to detect hydrolysis products (e.g., B–OH formation) and correlate degradation rates with pH-dependent reaction pathways .
Advanced: What structural modifications enhance the biological activity of cyanoborane derivatives?
- Purine conjugates : N6-benzoylpurine cyanoborane (121) exhibits antitumor activity by inhibiting nucleotide biosynthesis. Synthesize via Lewis acid exchange between triphenylphosphine cyanoborane and 6-benzoylpurine .
- Carboxyboranes : Introduce carboxyl groups via bromine-mediated oxidation of the cyanoborane moiety to improve solubility and target binding .
Basic: What safety protocols are critical when handling this compound in the lab?
- PPE : Wear tight-sealing goggles, nitrile gloves, and a lab coat. Use respiratory protection if ventilation is inadequate .
- Waste disposal : Quench residual cyanoborane with aqueous ethanol (1:1 v/v) to prevent exothermic decomposition .
Advanced: How does moisture affect the stability of this compound during long-term storage?
Under humid conditions (>5% H₂O), cyanoborane hydrolyzes to boric acid and trimethylamine. Stabilize the compound by storing it in desiccated amber vials under argon at –20°C. Monitor degradation via ¹¹B NMR peaks at δ 10–15 ppm (intact B–CN) vs. δ 0–5 ppm (hydrolyzed B–OH) .
Basic: What role does this compound play in asymmetric synthesis?
It serves as a chiral auxiliary in alkylation reactions. For example, C-lithiation of 113 generates a stereogenic boron center, enabling enantioselective coupling with ketones (e.g., 2-adamantanone) to yield tertiary alcohols with >90% ee .
Advanced: What experimental designs are recommended for studying the metabolic fate of this compound in mammalian models?
- Isotopic tracing : Administer ¹³C/¹⁵N-labeled cyanoborane and track metabolites via high-resolution LC-MS.
- Microbiome modulation : Use broad-spectrum antibiotics (e.g., metronidazole) to assess gut microbiota-dependent metabolism, as demonstrated for TMAO .
- Tissue distribution : Employ autoradiography or MALDI imaging to map boron accumulation in organs .
Basic: How can researchers formulate FINER-compliant questions for studies on this compound?
Use the FINER framework :
- Feasible : "How does solvent polarity influence the reaction kinetics of this compound with aldehydes?" (Answerable via stopped-flow UV-Vis).
- Novel : "Can cyanoborane derivatives act as photoactivated prodrugs for boron neutron capture therapy?" (Unstudied application).
- Ethical : Exclude vertebrate models unless justified by preliminary in vitro cytotoxicity data (IC₅₀ > 100 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
